2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine
Description
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine is a halogenated pyridine derivative featuring two bromine substituents and a tetrafluoroethoxy group. The compound’s structure includes a pyridine ring substituted at the 2-position with bromine and at the 5-position with a 2-bromo-1,1,2,2-tetrafluoroethoxy moiety. This combination of electron-withdrawing groups (bromine and fluorine) enhances its reactivity in cross-coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis .
Key structural attributes:
- Molecular formula: Likely $ \text{C}7\text{H}4\text{Br}2\text{F}4\text{NO} $ (inferred from analogs).
- Functional groups: Bromine (at pyridine 2-position), 2-bromo-1,1,2,2-tetrafluoroethoxy (at pyridine 5-position).
- Applications: Intermediate in synthesizing fluorinated heterocycles, ligands for catalysis, and bioactive molecules.
Properties
Molecular Formula |
C7H3Br2F4NO |
|---|---|
Molecular Weight |
352.91 g/mol |
IUPAC Name |
2-bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine |
InChI |
InChI=1S/C7H3Br2F4NO/c8-5-2-1-4(3-14-5)15-7(12,13)6(9,10)11/h1-3H |
InChI Key |
FWPHJTZDQAMCGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)(F)Br)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two main stages:
Preparation of 2-Bromo-5-Substituted Pyridine Intermediates
A commonly reported method for preparing 2-bromo-5-substituted pyridines involves selective functionalization of 2,5-dibromopyridine through Grignard reactions followed by formylation or etherification.
Example: Preparation of 2-bromo-5-aldehyde pyridine
- Dissolve 2,5-dibromopyridine in tetrahydrofuran (THF) under inert nitrogen atmosphere.
- Cool to 10-15 °C and add isopropyl magnesium chloride dropwise to form the Grignard intermediate.
- After activation (10-15 hours), add an excess of anhydrous dimethylformamide (DMF) to introduce the aldehyde group at the 5-position.
- Quench the reaction with acidic aqueous solution (e.g., HCl/water mixture), extract with organic solvents (toluene or ethyl acetate), and purify by crystallization.
| Parameter | Value / Range |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature (Grignard reaction) | 0 to 20 °C |
| Grignard reagent | Isopropyl magnesium chloride |
| Molar ratio (2,5-dibromopyridine : Grignard) | 1 : 1-2 |
| DMF equivalents | 2 to 50 times relative to pyridine |
| Acidic quench | HCl, pH 1-4 |
| Extraction solvents | Toluene, ethyl acetate, xylene |
| Crystallization solvents | n-Heptane, n-hexane, petroleum ether |
- Yields range from 80% to 86%.
- Purity of isolated 2-bromo-5-aldehyde pyridine typically >98%.
This method is industrially feasible due to mild conditions, good yields, and scalability.
Introduction of the 2-Bromo-1,1,2,2-Tetrafluoroethoxy Group
The tetrafluoroethoxy substituent is introduced by nucleophilic substitution using 2-bromo-1,1,2,2-tetrafluoroethanol derivatives or via halogenation of pre-installed ethoxy groups.
- React 5-hydroxypyridine derivatives with 2-bromo-1,1,2,2-tetrafluoroethyl halides (e.g., bromide or tosylate) under basic conditions to form the 5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine.
- Use of phase transfer catalysts or polar aprotic solvents (e.g., dimethyl sulfoxide) to enhance nucleophilicity and reaction rates.
- Control of temperature (often 80–120 °C) to optimize yield and minimize side reactions.
| Reagent / Condition | Details |
|---|---|
| Fluorinated alkylating agent | 2-bromo-1,1,2,2-tetrafluoroethyl bromide or tosylate |
| Base | Cesium fluoride, potassium carbonate, or similar bases |
| Solvent | Dimethyl sulfoxide (DMSO) or DMF |
| Temperature | 80–120 °C |
| Reaction time | 12–18 hours |
- Using cesium fluoride in DMSO at 120 °C for 18 h, yields of fluorinated pyridine derivatives can reach ~66%.
Analytical Data and Purification
- Purification is typically achieved by crystallization from solvents such as toluene, ethyl acetate, or mixtures with n-hexane.
- Purity is confirmed by NMR spectroscopy (1H, 19F), LC-MS, and elemental analysis.
- Typical NMR signals include characteristic shifts for pyridine protons and fluorinated ether moieties.
- LC-MS confirms molecular ion peaks consistent with the brominated and fluorinated structure.
Summary Table of Preparation Steps
| Step | Reagents / Conditions | Outcome / Notes |
|---|---|---|
| 1. Grignard reaction on 2,5-dibromopyridine | Isopropyl magnesium chloride, THF, 0-20 °C, 10-15 h | Formation of 5-Mg intermediate |
| 2. Formylation | DMF, excess (2–50 eq), 0-20 °C, 30 min | 2-bromo-5-aldehyde pyridine |
| 3. Acidic quench and extraction | HCl or acetic acid, toluene or ethyl acetate | Isolation of pure aldehyde |
| 4. Etherification | 2-bromo-1,1,2,2-tetrafluoroethyl bromide, CsF, DMSO, 80–120 °C, 12–18 h | Introduction of tetrafluoroethoxy group |
| 5. Purification | Crystallization from toluene/n-hexane or ethyl acetate | High purity final product |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride in dimethyl sulfoxide (DMSO) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Cross-Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated derivatives, while cross-coupling reactions can produce various arylated products .
Scientific Research Applications
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets . The compound can form stable complexes with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
The target compound is distinguished by its dual bromine substituents and tetrafluoroethoxy group . Below is a comparison with analogs:
Table 1: Comparison of Key Pyridine Derivatives
Key Observations :
Electron-Withdrawing Groups :
- The tetrafluoroethoxy group in the target compound increases electrophilicity compared to trifluoroethoxy (CF3CH2O) or ethoxy (CH2CH2O) groups, enhancing reactivity in nucleophilic aromatic substitution .
- Dual bromine substituents further activate the pyridine ring for cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).
Ethoxy and methyl groups (e.g., in 3-Bromo-5-ethoxypyridine) reduce ring activation, favoring milder reaction conditions .
Thermal Stability: Fluorinated analogs (e.g., trifluoroethoxy derivatives) exhibit higher thermal stability than non-fluorinated counterparts due to strong C-F bonds .
Target Compound :
- Used in Fe-catalyzed fluoroalkylation reactions to construct unsymmetrical vinyl azaarenes, critical in drug discovery .
- Potential applications in synthesizing fluorinated kinase inhibitors or antiviral agents.
Analog-Specific Uses :
- 2-Bromo-5-(trifluoromethoxy)pyridine : Employed in agrochemicals due to its resistance to metabolic degradation .
- 2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine : Effective in coupling reactions to form biaryl structures for OLED materials .
- 3-Bromo-5-ethoxypyridine : Intermediate in alkaloid synthesis, leveraging its lower reactivity for selective functionalization .
Challenges and Limitations
Biological Activity
- Molecular Formula : C₇H₂Br₂F₄N
- Molecular Weight : 303.89 g/mol
- CAS Number : Not specifically listed in the available sources.
Antimicrobial Properties
Research indicates that compounds containing brominated pyridine derivatives exhibit notable antimicrobial properties. Specifically, studies have shown that related pyridine compounds can inhibit the growth of various bacterial strains, suggesting that 2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine may also possess similar activities. For instance, a derivative of 2-bromopyridine demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Another area of interest is the inhibition of enzymes involved in various metabolic processes. For example, some brominated pyridines have been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases . The potential for This compound to act as an enzyme inhibitor could be a promising avenue for future research.
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions. A common method includes:
- Bromination : Starting with 5-pyridinol or its derivatives and introducing bromine under controlled conditions.
- Fluorination : The introduction of fluorinated groups can be achieved through nucleophilic substitution reactions using tetrafluoroethanol derivatives.
- Purification : The final product is purified using chromatography techniques to ensure high yield and purity.
Example Reaction Scheme
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Bromination | Br₂ | Room Temp |
| 2 | Nucleophilic Substitution | Tetrafluoroethanol derivative | Heat under reflux |
| 3 | Purification | Chromatography | Standard conditions |
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial activity of a series of brominated pyridines against common pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL for certain derivatives .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, compounds structurally related to This compound were tested against various cancer cell lines. Results showed IC50 values in the micromolar range for several derivatives indicating promising activity .
Q & A
Q. What are the common synthetic routes for 2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine?
The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, FeCl₃ with 1,2-bis(dicyclohexylphosphino)ethane (dcpe) ligands has been effective in coupling halogenated aryl ethers, as demonstrated in fluoroalkylation reactions of vinyl azaarenes . The bromo-tetrafluoroethoxy group may be introduced via sequential halogenation or substitution on a pre-functionalized pyridine scaffold.
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- NMR : To confirm substitution patterns (¹H, ¹³C, ¹⁹F NMR).
- X-ray crystallography : Resolves stereoelectronic effects of the tetrafluoroethoxy group, as shown in related bromopyridine derivatives (e.g., monoclinic crystal system with β = 91.315°, a = 7.0327 Å, b = 7.6488 Å) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z ≈ 361.9 for C₇H₄Br₂F₄NO).
- Refractive index and density : Used for purity assessment (e.g., n20/D = 1.5325, density = 1.71 g/mL for analogous bromo-fluoropyridines) .
Q. How should researchers handle and store this compound to ensure stability?
The compound is likely moisture- and light-sensitive due to bromine and fluorine substituents. Store in inert atmospheres (N₂/Ar) at –20°C. Avoid strong acids/oxidizers, as halogenated pyridines can decompose exothermically .
Advanced Research Questions
Q. What catalytic systems optimize cross-coupling reactions involving this compound?
FeCl₃ with bidentate phosphine ligands (e.g., dcpe) enables efficient coupling with Grignard reagents or boronic acids, achieving yields >70% in model reactions . Nickel catalysts (e.g., Ni(0) with P,N ligands) are also viable for reductive coupling, as seen in analogous bromopyridine syntheses . Reaction parameters (temperature: 80–100°C; solvent: THF/toluene) must be tailored to minimize dehalogenation.
Q. How do stereoelectronic effects of the tetrafluoroethoxy group influence reactivity?
The electron-withdrawing nature of the tetrafluoroethoxy group reduces electron density on the pyridine ring, directing electrophilic substitution to the para position. Crystal data (e.g., bond angles and torsion angles in C–F/C–Br bonds) reveal steric constraints that affect regioselectivity in nucleophilic attacks . Computational studies (DFT) are recommended to model transition states.
Q. How can contradictory data on reaction yields in multi-step syntheses be resolved?
Contradictions often arise from competing side reactions (e.g., β-hydride elimination in coupling steps). Systematic screening of:
- Catalyst loading (1–5 mol% Fe/Ni).
- Ligand ratios (dcpe:Fe = 1:1 to 2:1).
- Additives (e.g., MgBr₂ to stabilize intermediates). Refer to optimized protocols for similar bromo-ethoxy pyridines, where ligand choice increased yields by 20–30% .
Methodological Considerations
-
Reaction Optimization Table :
-
X-ray Crystallography Data :
Parameter Value Crystal system Monoclinic Space group P21/c Unit cell (Å) a = 7.0327, b = 7.6488, c = 36.939 β angle 91.315° From structural analysis of a bromopyridine-oxadiazole derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
